molecular formula C12H9ClN4O B12749145 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyrimidinyl)- CAS No. 89660-02-6

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyrimidinyl)-

Cat. No.: B12749145
CAS No.: 89660-02-6
M. Wt: 260.68 g/mol
InChI Key: HTNVEBWQRQVUPE-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of Benzo[b]thiophene with chlorobenzene. The specific method includes reacting Benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds such as:

    Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine substituent, leading to different reactivity and applications.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.

    2-Chlorobenzo[b]thiophene-3-carboxylic acid: Positional isomer with different reactivity and applications.

Properties

CAS No.

89660-02-6

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

5-chloro-1-methyl-3-pyrimidin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C12H9ClN4O/c1-16-9-4-3-8(13)7-10(9)17(12(16)18)11-14-5-2-6-15-11/h2-7H,1H3

InChI Key

HTNVEBWQRQVUPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC=CC=N3

Origin of Product

United States

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